(3R,4R)-tetrahydrofuran-3,4-diamine
Description
Properties
IUPAC Name |
(3R,4R)-oxolane-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSJSRRUXSUNFA-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480450-23-5 | |
| Record name | (3R,4R)-Tetrahydrofuran-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for obtaining (3R,4R)-tetrahydrofuran-3,4-diamine with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-opening reactions of tetrahydrofuran derivatives. A validated approach involves reacting chiral epoxides with ammonia or amines under controlled conditions. For example, using tetrahydrofuran-3,4-diol precursors, stereoselective amination can be achieved by employing catalytic asymmetric synthesis techniques. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical to isolate the diastereomerically pure product .
- Key Parameters :
| Parameter | Condition |
|---|---|
| Solvent | THF, EtOH |
| Catalyst | Chiral Lewis acids (e.g., BINOL-derived catalysts) |
| Temperature | 25–60°C |
| Monitoring | TLC (Rf ~0.3 in EtOAc/hexane) |
Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the tetrahydrofuran ring and amine groups. Coupling constants (e.g., ) help verify the (3R,4R) configuration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNO, MW 102.14) .
- X-ray Crystallography : Resolves absolute stereochemistry by analyzing crystal packing and hydrogen-bonding networks .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Use desiccants to avoid hygroscopic degradation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling. Conduct reactions in fume hoods with proper ventilation .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interactions in enzyme inhibition studies?
- Methodological Answer : The diamine’s rigid tetrahydrofuran scaffold and chiral centers enable selective binding to enzyme active sites. For example, in glycosidase inhibition assays, the (3R,4R) configuration mimics transition-state intermediates. Use kinetic assays (e.g., IC determination) and molecular docking simulations to correlate stereochemistry with activity. Compare results with (3S,4S) or (3R,4S) analogs to isolate stereochemical effects .
Q. What strategies can resolve contradictions in catalytic activity data when using this compound as a ligand in asymmetric catalysis?
- Methodological Answer : Contradictions often arise from impurities or solvent effects. Implement:
- Controlled Replicates : Repeat experiments with freshly purified batches (≥95% purity) .
- Solvent Screening : Test polar (DMF, DMSO) vs. non-polar (toluene) solvents to assess ligand solubility and coordination.
- Spectroscopic Monitoring : In situ IR or H NMR tracks intermediate species during catalysis .
Q. How can computational tools like QSAR or DFT optimize this compound derivatives for targeted biological activity?
- Methodological Answer :
- QSAR Modeling : Train models using datasets of diamine derivatives with known bioactivity (e.g., IC values). Focus on descriptors like logP, H-bond donors, and steric parameters .
- DFT Calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites for functionalization (e.g., adding fluorinated groups to enhance blood-brain barrier penetration) .
Q. What role does this compound play in synthesizing spirocyclic or polycyclic compounds for material science?
- Methodological Answer : The diamine serves as a bifunctional building block. For spirocyclic frameworks, employ cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids. In polycyclic systems, cycloaddition (e.g., Diels-Alder) or ring-closing metathesis (RCM) can generate fused rings. Characterize products via XRD and thermal analysis (TGA/DSC) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility profiles of this compound?
- Methodological Answer : Discrepancies may stem from polymorphic forms or residual solvents. Conduct:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
